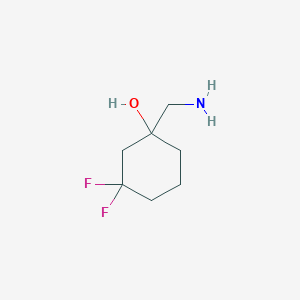

1-(Aminomethyl)-3,3-difluorocyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Aminomethyl)-3,3-difluorocyclohexanol is a fluorinated cyclohexanol derivative characterized by an aminomethyl group at position 1 and two fluorine atoms at position 3 on the cyclohexane ring. Its molecular formula is C₇H₁₃F₂NO, with a molecular weight of approximately 165.24 g/mol. The compound combines hydrophilic (hydroxyl and aminomethyl groups) and lipophilic (difluoro substituents) properties, making it structurally unique.

The stereochemistry of such compounds is critical, as evidenced by related cyclohexanol derivatives (e.g., cis-isomers of trifluoromethyl analogs adopt axial amino conformations in solution and solid states) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluorocyclohexanone with formaldehyde and ammonia, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the aminomethyl group or the cyclohexanol ring.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while substitution reactions can introduce various functional groups onto the cyclohexanol ring .

Scientific Research Applications

1-(Aminomethyl)-3,3-difluorocyclohexanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-difluorocyclohexanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, influencing their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Aminomethyl)-3,3-difluorocyclohexanol with structurally related compounds:

Key Comparison Points

Functional Groups and Bioactivity: Gabapentin’s carboxylic acid group confers high water solubility and clinical efficacy in neurological disorders . In contrast, this compound’s hydroxyl and fluorine substituents may optimize blood-brain barrier penetration while retaining moderate solubility.

Conformational Behavior :

- Fluorine atoms in 3,3-difluoro derivatives restrict ring puckering, favoring axial orientations of substituents in cis-isomers . This contrasts with Gabapentin , whose conformational flexibility may reduce target specificity.

- Smaller rings (e.g., cyclobutane derivatives) introduce strain, increasing reactivity but limiting stability .

Synthetic Complexity: Fluorination steps (e.g., using iodonium salts or halogenation reagents) and stereochemical control (via X-ray/NMR validation) are critical challenges in synthesizing fluorinated cyclohexanols .

Biological Implications: Fluorine atoms improve metabolic stability and bioavailability, as seen in herbicides and CNS drugs . The 3,3-difluoro motif in the target compound may similarly enhance in vivo performance compared to non-fluorinated analogs.

Biological Activity

1-(Aminomethyl)-3,3-difluorocyclohexanol, also known as DFH-1, is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms on a cyclohexanol structure, which may influence its interaction with biological systems. This article reviews the biological activity of DFH-1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of DFH-1. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays indicated that DFH-1 inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that DFH-1 may serve as a potential lead compound for the development of new antimicrobial agents.

Antiviral Activity

Research has also explored the antiviral potential of DFH-1. In a study investigating its effects on influenza virus replication, DFH-1 demonstrated a dose-dependent reduction in viral titers. The compound was effective at concentrations as low as 10 µM, indicating its potential utility in antiviral therapies.

Enzyme Inhibition

DFH-1's biological activity is partly attributed to its ability to inhibit specific enzymes involved in microbial metabolism. For instance, it has been identified as an inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By targeting DHPS, DFH-1 disrupts the synthesis of folate, leading to impaired bacterial growth.

Interaction with Cell Membranes

The presence of fluorine atoms in DFH-1 may enhance its lipophilicity, allowing it to interact more effectively with cell membranes. This interaction can disrupt membrane integrity and lead to increased permeability, which may contribute to its antimicrobial effects.

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a controlled laboratory study, DFH-1 was tested against MRSA strains isolated from clinical samples. The results indicated that DFH-1 was able to reduce biofilm formation by up to 70% at a concentration of 32 µg/mL. This property is particularly important as biofilm-associated infections are notoriously difficult to treat.

Case Study 2: Influenza Virus Inhibition

A study conducted on human lung epithelial cells infected with the influenza virus showed that treatment with DFH-1 significantly reduced viral replication by approximately 80% compared to untreated controls. This suggests that DFH-1 may have therapeutic potential in treating influenza infections.

Toxicity and Safety Profile

While the biological activities of DFH-1 are promising, it is essential to consider its toxicity profile. Preliminary toxicity studies indicate that DFH-1 exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully assess its safety for clinical use.

Properties

Molecular Formula |

C7H13F2NO |

|---|---|

Molecular Weight |

165.18 g/mol |

IUPAC Name |

1-(aminomethyl)-3,3-difluorocyclohexan-1-ol |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)3-1-2-6(11,4-7)5-10/h11H,1-5,10H2 |

InChI Key |

JIFPGOVWBADNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(F)F)(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.